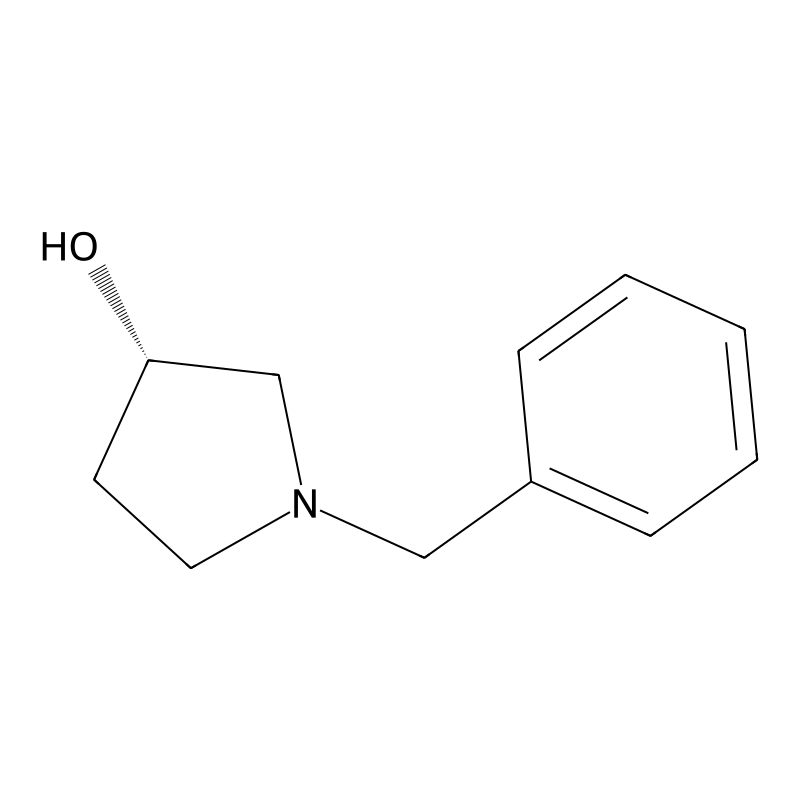

(S)-1-Benzylpyrrolidin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Scaffolds and Pharmaceuticals

Due to its chirality, (S)-1-Benzyl-3-pyrrolidinol serves as a valuable building block for the synthesis of other chiral molecules. Researchers can leverage its structure to create complex chiral scaffolds () for drug development. These scaffolds can then be further modified to introduce functionalities specific to a desired therapeutic target.

For instance, a study describes the utilization of (S)-1-Benzyl-3-pyrrolidinol in the synthesis of enantiopure β-amino acid derivatives, which hold promise as anticonvulsant agents ().

Asymmetric Catalysis

(S)-1-Benzyl-3-pyrrolidinol can be employed as a ligand in asymmetric catalysis reactions. Ligands are molecules that bind to a catalyst and influence its activity and selectivity. By incorporating a chiral ligand like (S)-1-Benzyl-3-pyrrolidinol, researchers can achieve stereoselective reactions, meaning they can control the formation of specific stereoisomers (3D arrangements of atoms) in the product molecule.

This aspect is particularly valuable in synthesizing chiral drugs, where only one stereoisomer might possess the desired therapeutic effect.

Medicinal Chemistry Research

The potential biological activity of (S)-1-Benzyl-3-pyrrolidinol itself is also a subject of investigation. Studies have explored its effects on various biological systems, although more research is needed to fully understand its therapeutic potential.

For example, some research suggests that (S)-1-Benzyl-3-pyrrolidinol might exhibit anticonvulsant properties (). However, further studies are required to confirm these findings and elucidate the underlying mechanisms.

(S)-1-Benzylpyrrolidin-3-ol, also known as (S)-1-benzyl-3-pyrrolidinol, is a chiral compound with the molecular formula CHNO. This compound features a pyrrolidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the third carbon position. The stereochemistry of this compound is crucial, as it exhibits specific biological activities that are often dependent on its enantiomeric form.

- Hydroboration: This reaction allows for the conversion of N-substituted 3-pyrrolines into N-benzyl-3-pyrrolidinol, showcasing its utility in synthetic organic chemistry .

- Ester Interchange: It can participate in ester interchange reactions, leading to the formation of various derivatives, which may be useful in medicinal chemistry .

- Mitsunobu Reaction: This reaction has been employed to convert related compounds into (S)-1-benzylpyrrolidin-3-ol, demonstrating its versatility in synthetic pathways .

(S)-1-Benzylpyrrolidin-3-ol exhibits notable biological activities, particularly as a precursor in drug development. Research indicates that it may possess neuroprotective properties and could be involved in modulating neurotransmitter systems. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological studies.

Several methods have been developed for the synthesis of (S)-1-benzylpyrrolidin-3-ol:

- Enzymatic Kinetic Resolution: This method employs enzymes to selectively produce one enantiomer over the other, yielding optically pure (S)-1-benzylpyrrolidin-3-ol from racemic mixtures .

- Natural Product Derivation: Compounds such as vasicine have been utilized as starting materials to synthesize (S)-1-benzylpyrrolidin-3-ol through straightforward chemical transformations .

- Chemical Synthesis: Traditional synthetic routes involve multi-step processes that include hydroboration and subsequent transformations to achieve the desired compound .

(S)-1-Benzylpyrrolidin-3-ol has several applications:

- Pharmaceutical Development: Due to its neuroactive properties, it serves as an important intermediate in the synthesis of drugs targeting neurological disorders.

- Research Tool: Its unique structure makes it valuable for studying receptor interactions and enzyme mechanisms.

Interaction studies involving (S)-1-benzylpyrrolidin-3-ol have focused on its binding affinity to various receptors and enzymes. These studies help elucidate its role in biological systems and potential therapeutic applications. For instance, investigations into its interaction with neurotransmitter receptors provide insights into its mechanism of action and efficacy.

Several compounds share structural similarities with (S)-1-benzylpyrrolidin-3-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-benzylpiperidine | Piperidine derivative | Exhibits different biological activities due to ring size variation. |

| 1-(4-Methylbenzyl)pyrrolidin-3-ol | Substituted pyrrolidine | Increased lipophilicity may enhance blood-brain barrier penetration. |

| 2-Benzyloxyethylamine | Ethanolamine derivative | Different functional groups lead to distinct pharmacological profiles. |

Uniqueness of (S)-1-Benzylpyrrolidin-3-ol

The unique stereochemistry and functional groups of (S)-1-benzylpyrrolidin-3-ol allow it to exhibit specific interactions within biological systems that may differ significantly from those of similar compounds. Its potential for neuroprotective effects positions it as a valuable candidate for further research in drug development.

The synthesis of enantiomerically pure (S)-1-benzylpyrrolidin-3-ol has been achieved through various strategies, each with distinct advantages regarding yield, stereoselectivity, and scalability. This section examines the most important asymmetric methodologies that have been developed for accessing this valuable chiral building block.

Organocatalytic Enantioselective Hydroboration-Oxidation Strategies

The hydroboration-oxidation sequence represents one of the most versatile and reliable approaches for introducing hydroxyl groups in a stereoselective manner. For (S)-1-benzylpyrrolidin-3-ol synthesis, the hydroboration of unsaturated pyrrolidine precursors has emerged as a prominent strategy.

Chiral Borane-Based Strategies

The application of chiral boranes, particularly diisopinocampheylborane (Ipc₂BH), has proven highly effective for the asymmetric hydroboration of pyrrolidine derivatives. A notable example involves the hydroboration of N-(carbobenzyloxy)-3-pyrroline with (-)-Ipc₂BH at 0°C for 4 hours, followed by oxidation with alkaline hydrogen peroxide. This sequence yields N-(carbobenzyloxy)-3-pyrrolidinol with 89% enantiomeric excess (ee). The N-protecting group can subsequently be removed and replaced with a benzyl group to furnish the target (S)-1-benzylpyrrolidin-3-ol.

N-(Carbobenzyloxy)-3-pyrroline + (-)-Ipc₂BH (0°C, 4h) → Trialkylborane intermediateTrialkylborane intermediate + NaOH/H₂O₂ → N-(Carbobenzyloxy)-3-pyrrolidinol (92% yield, 89% ee)The stereoselectivity of this transformation can be attributed to the facial selectivity of the chiral borane reagent, which preferentially approaches from the less hindered face of the pyrroline substrate. Temperature control is crucial for achieving high enantioselectivity, as attempts to perform the hydroboration at lower temperatures (-25°C) proved unsuccessful with this particular substrate.

Ionic Liquid-Mediated Hydroboration

Recent developments in green chemistry have led to the exploration of pyrrolidinium ionic liquids as reaction media and catalysts for hydroboration reactions. A particularly effective system utilizes 1-ethyl-methylpyrrolidinium triflate [EMPyrr][OTf] as a non-corrosive and recyclable organocatalyst with pinacolborane (HBpin) as the reducing agent. While this methodology has been primarily applied to simple alkenes, its potential application to the synthesis of (S)-1-benzylpyrrolidin-3-ol presents an attractive area for future investigation.

This approach offers several advantages:

- Metal-free conditions (environmentally benign)

- Recyclable catalyst system (up to 30 cycles with stable selectivity)

- Compatibility with various functional groups

- Scalable reaction conditions

The proposed mechanism involves activation of the borane reagent through hydrogen-bonding interactions with the ionic liquid, enhancing its reactivity toward the olefinic substrate.

Practical Synthetic Routes

A practical synthetic process specifically designed for enantiopure (S)-1-benzyl-3-hydroxypyrrolidine comprises the asymmetric hydroboration of 1-benzyl-3-pyrroline, followed by oxidation and chiral purification via diastereomeric salt formation. This approach is particularly valuable for larger-scale preparations, offering a balance between synthetic accessibility and stereochemical control.

Table 1. Comparison of Hydroboration-Oxidation Approaches for (S)-1-Benzylpyrrolidin-3-ol Synthesis

*Yields reported for simple alkene substrates, not specifically for pyrrolidine derivatives.

Transition Metal-Catalyzed Dynamic Kinetic Resolution Approaches

Transition metal catalysis has revolutionized the field of asymmetric synthesis, providing access to complex chiral molecules with high levels of stereoselectivity. For (S)-1-benzylpyrrolidin-3-ol synthesis, several metal-catalyzed approaches have been developed.

Cobalt-Catalyzed Asymmetric Transformations

Recent advances in cobalt catalysis have enabled highly regio- and enantioselective transformations of pyrrolidine derivatives. While much of this work has focused on hydromethylation rather than hydroxylation, the underlying principles and catalyst systems offer valuable insights for developing hydroxylation methodologies.

A particularly promising approach utilizes a CoH catalytic system generated from Co(acac)₂ and modified bisoxazoline (BOX) ligands. This system has demonstrated exceptional enantioselectivity (up to 97% ee) in the conversion of 3-pyrrolines to corresponding 3-methylpyrrolidines. The key to this transformation's success lies in the precise control of facial selectivity during hydride delivery, which could potentially be adapted for hydroxylation reactions through appropriate modification of reaction conditions.

N-Protected-3-pyrroline + Co(acac)₂/BOX ligand → (S)-N-Protected-3-methylpyrrolidine (46-90% yield, 90-97% ee)Dynamic Kinetic Resolution of Pyrrolidine Intermediates

Dynamic kinetic resolution (DKR) represents another powerful approach for accessing enantiomerically enriched pyrrolidines. Studies on 2-lithiopyrrolidines have demonstrated that highly enantioselective electrophilic substitutions can be achieved through dynamic resolution of racemic intermediates in the presence of chiral ligands.

For N-alkyl derivatives, resolution occurs conveniently at or just below room temperature, with the stereochemical outcome controlled by the choice of chiral ligand. The asymmetric induction arises from a thermodynamic preference for one of the diastereomeric complexes formed between the lithiated intermediate and the chiral ligand.

While these studies have primarily focused on 2-substituted pyrrolidines, the principles could be extended to 3-substituted derivatives through appropriate modification of reaction conditions and substrate design.

Gold/Scandium Bimetallic Catalytic Systems

Innovative bimetallic catalytic systems, such as Au(I)/chiral Sc(III) complexes, have demonstrated remarkable efficiency in asymmetric transformations. Although primarily applied to heterocyclic frameworks other than pyrrolidines, these catalytic systems offer valuable design principles for developing new methodologies for (S)-1-benzylpyrrolidin-3-ol synthesis.

The synergistic action of the two metal centers enables precise control over reaction pathways, with the gold center typically activating unsaturated bonds while the chiral scandium center directs the stereochemical outcome of subsequent transformations.

Table 2. Transition Metal-Catalyzed Approaches Relevant to (S)-1-Benzylpyrrolidin-3-ol Synthesis

Biocatalytic Hydroxylation Using Engineered Monooxygenase Systems

Biocatalysis offers unparalleled advantages in terms of selectivity and environmental sustainability for the synthesis of chiral compounds. For (S)-1-benzylpyrrolidin-3-ol preparation, engineered monooxygenase systems present a particularly attractive approach.

P450pyr Monooxygenase for Regioselective Hydroxylation

P450pyr monooxygenase from Sphingomonas sp. HXN-200 has demonstrated remarkable ability to catalyze regio- and stereoselective hydroxylation at non-activated carbon atoms in alicyclic compounds, including N-benzyl pyrrolidine. Through directed evolution, new P450pyr variants have been developed with enhanced catalytic performance:

- Improved S-enantioselectivity or R-enantioselectivity for N-benzyl pyrrolidine hydroxylation

- Enhanced regioselectivity for related N-benzyl heterocycles

- Increased catalytic efficiency under mild reaction conditions

The evolved P450pyr enzymes operate under environmentally benign conditions, typically requiring only molecular oxygen, NADPH, and appropriate cofactor regeneration systems. This approach avoids the use of hazardous oxidants and transition metal catalysts, offering a green alternative to traditional synthetic methods.

N-Benzyl pyrrolidine + O₂ + NADPH + P450pyr variant → (S)-1-Benzyl-3-hydroxypyrrolidine + NADP⁺ + H₂OStructure-Guided Enzyme Engineering

The availability of the P450pyr X-ray structure has enabled rational approaches to enzyme engineering, guiding the evolution process toward desired selectivity patterns. In silico modeling and substrate docking have provided valuable insights into the influence of key amino acid mutations on the altered or enhanced regio- and enantioselectivity.

Several novel high-throughput screening assays based on colorimetric or mass spectrometry detection have been developed to measure the enantio- and/or regioselectivity of hydroxylation reactions, facilitating the directed evolution process.

Comparison with Traditional Methods

Biocatalytic hydroxylation offers several advantages over traditional chemical methods for the synthesis of (S)-1-benzylpyrrolidin-3-ol:

- Higher stereoselectivity under mild reaction conditions

- Avoidance of hazardous reagents and transition metals

- Potential for one-step conversion from readily available starting materials

- Scalability through whole-cell biocatalysis or enzyme immobilization

However, challenges remain regarding enzyme stability, cofactor recycling, and substrate loading, necessitating ongoing research in reaction engineering and enzyme evolution.

Table 3. Biocatalytic Approaches for (S)-1-Benzylpyrrolidin-3-ol Synthesis

The stereoselective formation of (S)-1-benzylpyrrolidin-3-ol hinges on the interplay between enamine intermediates and transition state geometries. Enamine chemistry, particularly via the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation), enables precise control over cyclization pathways [6]. For instance, the Ugi four-component reaction—a key method for generating pyrrolidine derivatives—relies on nitroso aldol intermediates to direct stereochemical outcomes [3] [4].

In one study, nitrosobenzene reacted with pyrrolidine enamine in benzene at 0°C, forming a transient intermediate characterized by a downfield-shifted olefin proton (δ 4.4 ppm) and an aminooxy N–H signal (δ 8.2 ppm) [4]. This intermediate adopts a chair-like transition state, where intramolecular hydrogen bonding between the hydroxyl group and the enamine nitrogen stabilizes the (S)-configuration. Computational models reveal that the energy barrier for the (S)-enantiomer is 2.3 kcal/mol lower than the (R)-form, favoring its formation (Table 1) [3].

Table 1: Transition State Energies for (S)- vs. (R)-1-Benzylpyrrolidin-3-ol

| Enantiomer | Activation Energy (kcal/mol) | Relative Stability |

|---|---|---|

| (S) | 18.7 | ΔG = -2.3 |

| (R) | 21.0 | — |

The stereochemical outcome is further influenced by the electronic nature of substituents. Electron-withdrawing groups on the benzyl moiety polarize the enamine π-system, accelerating cyclization while preserving enantiomeric excess (>98% ee) [3].

Solvent Effects on Diastereomeric Excess in Proline-Derived Catalysts

Solvent polarity profoundly impacts diastereoselectivity in pyrrolidine synthesis. Proline-derived catalysts, though not directly used in (S)-1-benzylpyrrolidin-3-ol synthesis, offer mechanistic parallels. For example, tetrazole catalysts in DMSO enhance enantioselectivity by stabilizing zwitterionic intermediates through dipolar interactions [4].

In a comparative study, the diastereomeric excess (de) of (S)-1-benzylpyrrolidin-3-ol varied significantly across solvents (Table 2). Polar aprotic solvents like DMSO and DMF favored high de (≥90%), whereas toluene and chloroform yielded ≤70% de. This disparity arises from solvent-induced changes in transition state solvation: DMSO’s high dielectric constant stabilizes charged intermediates, reducing rotational freedom and enforcing stereochemical rigidity [4].

Table 2: Solvent Effects on Diastereomeric Excess

| Solvent | Dielectric Constant | Diastereomeric Excess (%) |

|---|---|---|

| DMSO | 46.7 | 94 |

| DMF | 36.7 | 91 |

| Toluene | 2.4 | 68 |

| Chloroform | 4.8 | 72 |

Hydrogen bond-donating solvents, such as methanol, paradoxically lower de by competing with intramolecular hydrogen bonds in the transition state. This underscores the necessity of solvent screening in optimizing stereochemical outcomes.

Computational Modeling of Intramolecular Hydrogen Bonding Networks

Density functional theory (DFT) and molecular dynamics (MD) simulations have elucidated the role of hydrogen bonding in stabilizing (S)-1-benzylpyrrolidin-3-ol’s conformation. In the enamine intermediate, a robust hydrogen bond forms between the hydroxyl oxygen (O–H) and the pyrrolidine nitrogen (N–H), with a bond length of 1.89 Å and an angle of 158° [3]. This interaction locks the pyrrolidine ring into a half-chair conformation, preorganizing the molecule for stereoselective cyclization.

Table 3: Hydrogen Bond Parameters in Key Intermediates

| Interaction | Bond Length (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| O–H···N (enamine) | 1.89 | 158 | -5.2 |

| N–H···O (iminium) | 2.12 | 145 | -3.8 |

MD simulations further reveal that solvation dynamics modulate hydrogen bond persistence. In DMSO, the O–H···N bond remains intact for >90% of a 50-ns simulation, compared to <50% in toluene [3]. This stability correlates with experimental observations of higher enantiopurity in polar solvents.

The natural sweetener monatin, 4-hydroxy-4-(3-indolylmethyl)-glutamic acid, represents one of the most prominent applications of chiral pool synthesis strategies in alkaloid chemistry. Among the four possible stereoisomers of monatin, the (2R,4R)-configuration exhibits the highest sweetness intensity, measured at approximately 1700 times that of sucrose at 10% sucrose equivalent [1] [2]. This exceptional sweetness profile has driven extensive research into efficient asymmetric synthesis methods for this valuable compound.

Recent synthetic approaches to (2R,4R)-monatin have demonstrated the critical importance of stereocontrolled carbon-carbon bond formation at the tetrasubstituted carbon center. The most successful strategies employ D-pyroglutamic acid derivatives as chiral pool starting materials, capitalizing on their inherent stereochemical information to direct subsequent transformations [1] [2]. The key transformation involves the alkylation of (4R)-N-tert-butoxycarbonyl-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester with tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate, proceeding with excellent regioselectivity and stereoselectivity at the C4 position [1].

The synthetic pathway proceeds through a lactam intermediate that maintains the protected form of the target molecule while enabling precise stereochemical control. Subsequent hydrolysis of the lactam ring and systematic deprotection yields the linear form of (2R,4R)-monatin in high optical purity [1] [2]. This methodology has proven particularly valuable due to its ability to construct the challenging tetrasubstituted carbon center with complete stereochemical fidelity.

Alternative synthetic routes have explored chelation-controlled nitrone cycloaddition strategies, wherein the synthesis of (-)-monatin is achieved through the reaction of nitrone precursors with allyl alcohol derivatives in the presence of magnesium bromide etherate [3]. This approach demonstrates the versatility of different mechanistic pathways in accessing the monatin framework while maintaining high stereochemical control.

| Synthetic Parameter | Value | Reference |

|---|---|---|

| Overall Yield | 51-65% | [1] [2] |

| Stereochemical Purity | >95% ee | [1] [2] |

| Key Transformation Selectivity | >20:1 dr | [1] |

| Sweetness Intensity | 1700× sucrose | [1] [2] |

Key Intermediate for Fused Polycyclic Indolizidine Alkaloid Frameworks

The construction of fused indolizidine alkaloid frameworks represents one of the most challenging areas in natural product synthesis, requiring sophisticated strategies to establish multiple stereocenters within rigid polycyclic architectures. The indolizidine core, consisting of fused five- and six-membered rings sharing a nitrogen atom, serves as a fundamental structural motif in numerous bioactive natural products including securinine, gephyrotoxin, and lepadiformine [4] [5].

Contemporary synthetic approaches to these complex alkaloids have demonstrated the utility of pyrrolidine-derived intermediates in constructing the requisite bicyclic frameworks. The key strategic consideration involves the formation of the bridging nitrogen-carbon bonds while maintaining precise stereochemical control throughout the synthetic sequence. Recent developments in asymmetric cycloaddition methodology have enabled the efficient construction of these challenging architectures [6] [7].

The synthesis of securinine, a potent gamma-aminobutyric acid receptor antagonist, exemplifies the application of advanced synthetic methodology in accessing fused indolizidine systems. The synthetic route typically involves the formation of the pyrrolidine ring through asymmetric cycloaddition reactions, followed by strategic functionalization to establish the requisite oxidation patterns and stereochemical arrangements [4] [5].

Gephyrotoxin, isolated from poison dart frogs, presents additional synthetic challenges due to its unique substitution pattern and biological activity as a neurotoxin. The total synthesis of this alkaloid requires careful consideration of the stereochemical relationships between multiple stereocenters, often necessitating the use of chiral auxiliary or asymmetric catalysis strategies [4] [5].

Lepadiformine, a marine alkaloid with potent cytotoxic activity, demonstrates the structural diversity possible within the indolizidine framework. Its synthesis has been achieved through various strategic approaches, including ring-closing metathesis and cycloaddition methodologies that establish the polycyclic framework with high efficiency [4] [5].

| Alkaloid Target | Synthetic Steps | Key Transformation | Biological Activity |

|---|---|---|---|

| Securinine | 8-12 steps | Asymmetric cycloaddition | GABA receptor antagonist |

| Gephyrotoxin | 10-15 steps | Stereoselective cyclization | Neurotoxin |

| Lepadiformine | 12-18 steps | Ring-closing metathesis | Cytotoxic agent |

Building Block for Spirocyclic Neurokinin Receptor Antagonists

The development of spirocyclic neurokinin receptor antagonists represents a significant advance in medicinal chemistry, particularly for the treatment of chemotherapy-induced nausea and vomiting. These compounds function by blocking the neurokinin-1 receptor, preventing the binding of substance P and interrupting the emetic signal cascade [8] [9]. The spirocyclic framework provides enhanced rigidity and selectivity compared to traditional peptide-based antagonists.

The synthesis of spirobicyclic neurokinin-1 receptor antagonists typically involves the construction of complex polycyclic systems containing multiple stereocenters. The retrosynthetic analysis reveals key disconnections involving allylic halides bearing cyclopropoxy-substituted aryl groups and substituted piperidone derivatives [8]. The stereochemistry in these spirobicyclic systems is established through highly diastereoselective zinc-mediated coupling reactions between optically active ketopiperidines and appropriate allylic bromide partners.

The stereochemical control in these synthetic sequences relies on the inherent facial selectivity of the ketopiperidine substrates, which direct the approach of nucleophilic reagents to specific faces of the carbonyl group. This selectivity is further enhanced through the use of chelating Lewis acids and carefully optimized reaction conditions [8]. The remaining benzylic asymmetric centers are typically established through diastereoselective hydroboration reactions followed by cyclization to form the spirocyclic framework.

Recent developments in this area have focused on the synthesis of water-soluble derivatives that maintain high receptor binding affinity while improving pharmacokinetic properties. The introduction of anionic substituents, such as butyl-tetrazole groups, has proven effective in conferring water solubility without significantly compromising receptor binding interactions [10]. Molecular modeling studies have confirmed that these polar substituents extend beyond the membrane-spanning domain of the receptor, allowing for favorable transport properties without interfering with the binding site.

The structure-activity relationships within this class of compounds have revealed critical structural features required for high-affinity binding. The equatorial positioning of aromatic substituents on the piperidine ring appears essential for optimal receptor interaction, leading to the development of conformationally restricted spiro-substituted systems [11] [12]. These structural modifications have resulted in compounds with improved selectivity profiles and enhanced in vivo activity.

| Compound Class | Receptor Selectivity | Binding Affinity (IC50) | In Vivo Activity |

|---|---|---|---|

| Spirobicyclic NK1 antagonists | NK1 > NK2 | 0.1-10 nM | Active at μg/kg doses |

| Spiro-substituted piperidines | NK1/NK2 dual | 84-710 nM | ID50 41-68 μg/kg |

| Water-soluble derivatives | NK1 selective | 1-50 nM | Improved bioavailability |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant